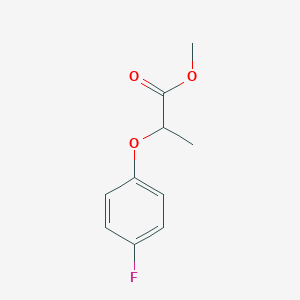

Methyl 2-(4-fluorophenoxy)propanoate

Description

Methyl 2-(4-fluorophenoxy)propanoate (C₁₀H₁₁FO₃) is an ester derivative featuring a fluorinated phenoxy group attached to a propanoate backbone. The fluorine atom at the para position of the phenoxy group enhances its electronic and steric properties, influencing reactivity, metabolic stability, and binding affinity in biological systems .

Properties

IUPAC Name |

methyl 2-(4-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMKNUIKEKISMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-fluorophenoxy)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of this compound with an alcohol in the presence of a base catalyst. This method is often used to produce optically active esters by employing chiral alcohols.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-fluorophenoxy)propanoic acid or 2-(4-fluorophenoxy)propanone.

Reduction: Formation of 2-(4-fluorophenoxy)propanol.

Substitution: Formation of various substituted phenoxypropanoates.

Scientific Research Applications

Methyl 2-(4-fluorophenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active 2-(4-fluorophenoxy)propanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₀H₁₁FO₃ | ~198.19 | 4-fluorophenoxy | High electronegativity, metabolic stability |

| Methyl 2-(4-amino-2-fluorophenoxy)propanoate | C₁₀H₁₂FNO₃ | 213.21 | 4-amino-2-fluorophenoxy | Improved solubility, pharmaceutical use |

| Ethyl 2-(4-hydroxyphenoxy)propanoate | C₁₁H₁₄O₄ | 210.23 | 4-hydroxyphenoxy, ethyl ester | Hydrogen-bonding capacity, moderate stability |

| 2-methyl-2-(4-phenylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 214.65 | Chlorine, phenylphenoxy | Higher lipophilicity, potential toxicity |

Research Implications and Gaps

- Structural Insights: Fluorine and amino substituents optimize bioavailability and target engagement in drug design, while chlorine may be reserved for non-therapeutic applications due to toxicity concerns .

- Data Limitations: Stability and decomposition pathways for this compound remain understudied, necessitating further experimental validation .

Biological Activity

Methyl 2-(4-fluorophenoxy)propanoate is an organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis, interactions with biological targets, and potential applications.

Chemical Structure and Properties

This compound features a propanoate moiety linked to a 4-fluorophenoxy group. Its molecular formula is CHF O, and it has a molecular weight of approximately 184.16 g/mol. The presence of the fluorine atom in the aromatic ring enhances the compound's lipophilicity, which may influence its interaction with biological membranes and targets .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Interactions : The compound has been shown to interact with various enzymes, suggesting potential roles in enzyme-catalyzed reactions. Studies have indicated that it may influence enzyme activities related to metabolic pathways .

- Receptor Binding : Investigations into its binding affinity with different receptors have revealed insights into its pharmacological potential. The fluorine substitution may enhance binding affinity compared to non-fluorinated analogs .

- Therapeutic Applications : Due to its structural attributes, this compound is a candidate for drug development, particularly in targeting specific diseases or conditions where enzyme modulation is beneficial .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of the 4-Fluorophenol Derivative : This step often includes the introduction of the fluorine atom onto the phenolic ring.

- Esterification Reaction : The propanoic acid moiety is reacted with the fluorinated phenolic compound to form the ester.

- Purification : Techniques such as recrystallization are employed to ensure high purity of the final product .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-chlorophenoxy)propanoate | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| Methyl 2-(4-bromophenoxy)propanoate | Bromine instead of fluorine | Enhanced reactivity due to bromine's larger size |

| Methyl 2-(4-iodophenoxy)propanoate | Iodine instead of fluorine | Unique steric effects influencing binding affinity |

The presence of different halogens (fluorine, chlorine, bromine, iodine) significantly affects the compound's reactivity and biological interactions .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Enzyme Inhibition Studies : One study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

- Cell Line Assays : In vitro assays using human tumor cell lines indicated that this compound exhibits cytotoxic activity, making it a candidate for further exploration in cancer therapy .

- Pharmacokinetic Studies : Research into its absorption, distribution, metabolism, and excretion (ADME) properties highlighted favorable profiles that support its development as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.